molecular formula C24H23NO5 B2496143 N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide CAS No. 883960-80-3

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide

Cat. No. B2496143
CAS RN: 883960-80-3
M. Wt: 405.45
InChI Key: ARBRASIDUGJOFJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a chromenone, and a cyclohexanecarboxamide. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Chromenone is a type of oxygen-containing heterocycle and is a common structure in various natural products and pharmaceuticals . Cyclohexanecarboxamide is a type of amide and is a common functional group in various drugs .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Early studies suggest that it may interfere with cell cycle progression, induce apoptosis, or inhibit specific signaling pathways involved in cancer development .

Antifungal Properties

In addition to its anticancer potential, N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide has been evaluated as a novel antifungal agent. Researchers have characterized its activity against fungal pathogens, aiming to identify new therapeutic options for fungal infections .

Chemical Synthesis and Derivatives

The compound serves as a starting point for chemical synthesis and the development of derivatives. Scientists have modified its structure to create analogs with improved properties, such as enhanced solubility, bioavailability, or target specificity. These derivatives may find applications in drug discovery and medicinal chemistry .

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not routinely collected for this product, it remains an intriguing molecule for further investigation .

Other Potential Applications

Although less explored, there may be additional applications for this compound. Researchers could investigate its interactions with specific enzymes, receptors, or cellular pathways. Furthermore, its structural features might inspire the design of new molecules for various purposes .

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be developed into a pharmaceutical drug if it shows significant therapeutic effects .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-14-6-5-9-17-21(26)20(16-10-11-18-19(12-16)29-13-28-18)24(30-22(14)17)25-23(27)15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBRASIDUGJOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3CCCCC3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide

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